![molecular formula C17H19NO2 B14385273 3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one CAS No. 89787-33-7](/img/structure/B14385273.png)
3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one is an organic compound that belongs to the class of phenylpropylamines This compound is characterized by the presence of a methoxyphenyl group attached to an amino group, which is further connected to a phenylpropanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one typically involves the condensation of a primary amine with a corresponding aldehyde in methanol, followed by the reduction of the resulting Schiff base with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired secondary amine with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and quality of the final product.
化学反応の分析
Types of Reactions
3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydroxylamine and hydrazine.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Nucleophilic reagents such as N-bromosuccinimide (NBS) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and hydrazones.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of brominated derivatives at the benzylic position.
科学的研究の応用
3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-methyl-2-amino-1-phenylpropan-1-one (methcathinone): A stimulant compound with similar structural features.
N-acetyl-N-methyl-2-amino-1-phenylpropan-1-one: A cathinone derivative with acetyl substitution.
N-acetyl-N-methyl-2-amino-1-phenylpropan-1-ol: An acetyl derivative of ephedrine.
Uniqueness
3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
特性
CAS番号 |
89787-33-7 |
|---|---|
分子式 |
C17H19NO2 |
分子量 |
269.34 g/mol |
IUPAC名 |
3-[(4-methoxyphenyl)methylamino]-1-phenylpropan-1-one |
InChI |
InChI=1S/C17H19NO2/c1-20-16-9-7-14(8-10-16)13-18-12-11-17(19)15-5-3-2-4-6-15/h2-10,18H,11-13H2,1H3 |
InChIキー |
VEBZOUWXEQFHLY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CNCCC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Benzylsulfamoyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14385193.png)
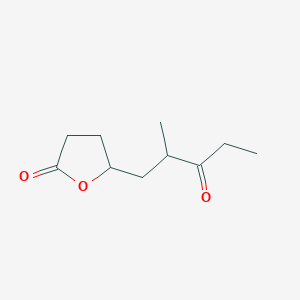
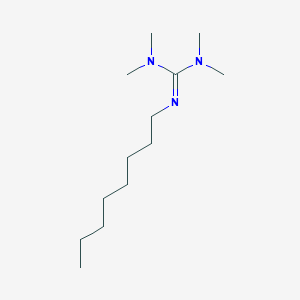
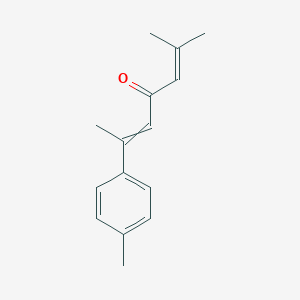
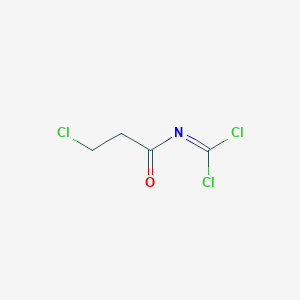

![1-(2-Methoxyphenyl)-4-[2-(6-methylpyridin-2-yl)ethyl]piperazine](/img/structure/B14385227.png)


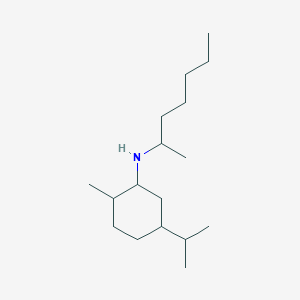



![3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14385266.png)
